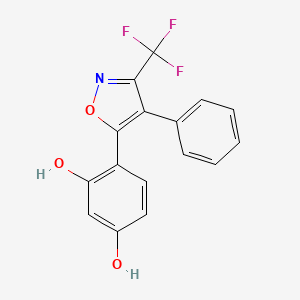

4-(4-Phenyl-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-Phenyl-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol” is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including “this compound”, is characterized by a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The trifluoromethyl group and phenyl group are attached to the isoxazole ring .Scientific Research Applications

Catalytic Synthesis Applications

- Catalytic Synthesis : A study by Karimi-Jaberi et al. (2012) detailed the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), indicating the role of benzene derivatives in facilitating condensation reactions for synthesizing complex organic molecules with high yields and under eco-friendly conditions (Karimi-Jaberi et al., 2012).

Molecular Engineering and Material Science

- Hydrogen-bonded Molecular Crystals : Research on hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene illustrates the engineering of hydrogen-bonded molecular crystals for creating noninterpenetrated three-dimensional networks. This work emphasizes the importance of molecular shape in designing materials with predetermined properties, potentially relevant to the development of materials based on 4-(4-Phenyl-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol (Maly et al., 2007).

Organic Electronics and Luminescence

- Emission Color Tuning : A study by Bae et al. (2014) on di-o-carborane substituted benzene compounds showed how electron-withdrawing or -donating groups affect luminescence properties. The findings suggest the potential for tuning the emission properties of this compound for applications in organic electronics or as photoluminescent markers (Bae et al., 2014).

Antimicrobial Applications

- Antimicrobial Activity : Lavanya et al. (2014) synthesized and evaluated the antimicrobial activity of (1,4-phenylene)bis(arylsulfonylpyrazoles and isoxazoles), indicating the potential of benzene derivatives in developing new antimicrobial agents. This could inspire research into the antimicrobial applications of this compound (Lavanya et al., 2014).

Mechanism of Action

Mode of Action

It is known that isoxazole derivatives, which this compound is a part of, have shown a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound may interact with multiple targets, leading to various changes in cellular functions .

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by isoxazole derivatives, it is likely that this compound may affect multiple pathways

Pharmacokinetics

The compound’s molecular weight is 321.255, which is within the range generally favorable for oral bioavailability. Other factors such as solubility, permeability, and metabolic stability also play crucial roles in determining a compound’s bioavailability and require further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of isoxazole derivatives, it is likely that the compound may have multiple effects at the molecular and cellular levels

Properties

IUPAC Name |

4-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO3/c17-16(18,19)15-13(9-4-2-1-3-5-9)14(23-20-15)11-7-6-10(21)8-12(11)22/h1-8,21-22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOYSIYCXHQROH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(ON=C2C(F)(F)F)C3=C(C=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2913902.png)

![N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2913906.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)

![2-(2,4-dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2913914.png)

![6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B2913915.png)

![Methyl 2-[[2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2913924.png)